molecular formula C16H19NO5S B2921106 1-((2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034399-54-5

1-((2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No. B2921106
CAS RN: 2034399-54-5
M. Wt: 337.39
InChI Key: OFMPVCMQDXQXEC-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Oxidant and Transition-Metal-Free Synthesis : A study demonstrated a photoinduced direct oxidative annulation technique to create highly functionalized polyheterocyclic compounds from related structures, showcasing the potential for generating complex molecules without the need for transition metals or oxidants (Zhang et al., 2017). This method leverages the excited-state intramolecular proton transfer phenomenon, indicating a novel approach to synthetic chemistry.
  • Catalyzed Synthesis Approaches : The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction provides an efficient pathway to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting the versatility and efficiency of catalyzed reactions in producing structurally diverse molecules (Reddy et al., 2012).

Applications in Material Science and Biology

  • Polymer Synthesis : Research into the acid-catalyzed polycondensation of 2-hydroxymethylthiophene and its derivatives opened avenues for creating polymers with specific electronic and structural properties, crucial for materials science and engineering applications (Stagnaro et al., 2001).
  • Biobased Polyesters : The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters introduces a method for producing biobased polyesters, emphasizing the role of sustainable and environmentally friendly approaches in polymer chemistry (Jiang et al., 2014).

Biological Activity Studies

  • Antimicrobial Activities : A study on methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, including structures related to the queried compound, reported cytotoxic activities against cancer cell lines and antimicrobial effects, underlining the potential for these compounds in medical applications (Phutdhawong et al., 2019).

properties

IUPAC Name

[1-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11(18)22-15(2,3)14(19)17-10-16(20,12-6-4-8-21-12)13-7-5-9-23-13/h4-9,20H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMPVCMQDXQXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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